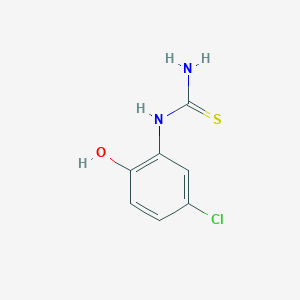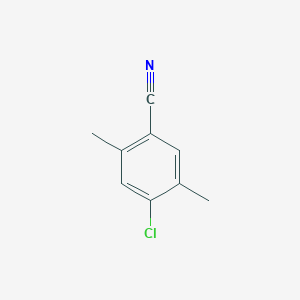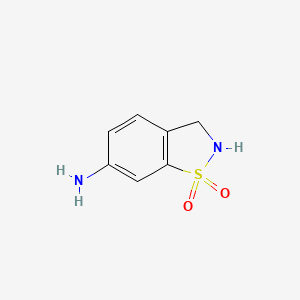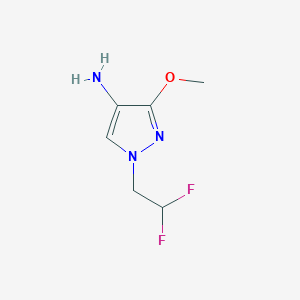
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Overview
Description
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H9F2N3O and its molecular weight is 177.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Modification : Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including pyrazole derivatives. These modified polymers displayed increased thermal stability and promising biological activities, suggesting potential in medical applications (Aly & El-Mohdy, 2015).
Synthesis and Biological Activity : Titi et al. (2020) synthesized and characterized pyrazole derivatives, including the reaction of hydroxymethyl pyrazole derivatives with primary amines. These compounds showed potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Chemoselective Synthesis : Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, utilizing a wide range of primary amines. This approach highlights the versatility and environmental friendliness of using pyrazole derivatives in synthesis (Aquino et al., 2015).
One-Pot Synthesis : Becerra et al. (2021) reported a one-pot synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrating the operational ease and time efficiency of this process. Such methodologies can be crucial in the efficient production of pyrazole derivatives (Becerra et al., 2021).
Antimicrobial Agents : Raju et al. (2010) synthesized a series of pyrazol-5-amine derivatives and evaluated their antibacterial and antifungal activities. This study contributes to the understanding of the antimicrobial potential of pyrazole derivatives (Raju et al., 2010).
Supramolecular Chemistry : Feng et al. (2018) synthesized pyrazole Schiff bases and studied their structures and antibacterial activity. These compounds form hydrogen-bonded supramolecular layers, showing the significance of pyrazole derivatives in the field of supramolecular chemistry (Feng et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a systemic butenolide insecticide . Its primary targets are sap-feeding pests such as aphids . These pests cause significant damage to crops by feeding on the sap, which is rich in sugars and other nutrients. By targeting these pests, the compound helps protect crops and maintain their yield.
Mode of Action
The compound interacts with its targets by acting as a nicotinic acetylcholine receptor (nAChR) agonist . It binds to these receptors, causing a series of reactions that lead to the death of the pests . This interaction and the resulting changes help control the population of the pests, thereby protecting the crops.
Biochemical Pathways
It is known that the compound affects the nervous system of the pests by interacting with the nicotinic acetylcholine receptors . This interaction disrupts the normal functioning of the pests, leading to their death .
Pharmacokinetics
It has been observed that the compound has a high rate of uptake by plants and crops . This suggests that the compound is readily absorbed and distributed within the plants, making it effective in controlling the pests.
Result of Action
The primary result of the action of this compound is the control of sap-feeding pests such as aphids . By acting as a nicotinic acetylcholine receptor agonist, the compound disrupts the normal functioning of these pests, leading to their death . This helps protect the crops and maintain their yield.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound and the biomolecules it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine on cellular function in in vitro or in vivo studies have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGREMNAYUABCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1N)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


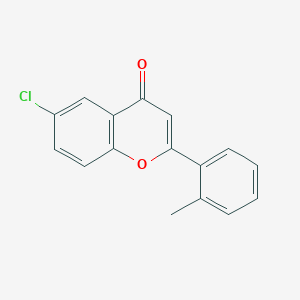



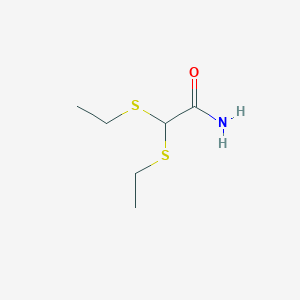

![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)
